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Hodgsonox

Cat. No.: B1246880
M. Wt: 234.33 g/mol
InChI Key: ZEPRHZPADLESTJ-YRKSKIDTSA-N
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Description

Contextualization within Sesquiterpenoid Natural Product Chemistry

Sesquiterpenoids are a large and structurally diverse class of natural products built from three isoprene (B109036) units. They are widely distributed in the plant kingdom and are known to exhibit a vast array of biological activities. nih.govsemanticscholar.org The chemical diversity of sesquiterpenoids is immense, encompassing a multitude of carbon skeletons and a wide range of oxidation patterns. Hodgsonox represents a unique addition to this class, possessing a novel cyclopenta[5,1-c]pyran ring system fused to an oxirane ring. nih.gov This distinctive structural framework sets it apart from previously identified sesquiterpenoids and underscores the biosynthetic creativity of its natural source.

Historical Perspective of Discovery and Initial Characterization in Bryophytes

The systematic chemical investigation of bryophytes is a relatively recent endeavor, gaining momentum in the latter half of the 20th century. nih.gov Liverworts (Marchantiophyta), in particular, have been found to be a rich source of lipophilic terpenoids and aromatic compounds, many of which are stored in specialized organelles called oil bodies. acs.orgnzpcn.org.nz The discovery of this compound was a direct result of a bioassay-guided fractionation of extracts from the New Zealand liverwort Lepidolaena hodgsoniae. nih.gov This investigation was prompted by the insecticidal properties of the crude extract against larvae of the blowfly Lucilia cuprina. nih.gov

The initial characterization of this compound was reported in 2001 by Ainge and colleagues. nih.gov Through detailed spectroscopic analysis, primarily utilizing 2D Nuclear Magnetic Resonance (NMR) techniques on the natural product and a synthetic epoxide derivative, they were able to elucidate its complex and novel structure. nih.gov This discovery was significant not only for unveiling a new chemical entity but also for reinforcing the value of exploring the unique flora of regions with high biodiversity, such as New Zealand, for novel bioactive compounds. nih.govresearchgate.net

Detailed Research Findings

The elucidation of the structure of this compound was a key achievement in its initial study. The following table summarizes the key molecular and spectroscopic data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyData
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
1H NMR DataData available in supplementary material of Ainge et al., J. Org. Chem. 2001, 66 (8), pp 2818–2821.
13C NMR DataData available in supplementary material of Ainge et al., J. Org. Chem. 2001, 66 (8), pp 2818–2821.

Further research on Lepidolaena hodgsoniae has revealed a number of other sesquiterpenoids that share the same core cyclopentapyran ring system as this compound, highlighting the biosynthetic capacity of this liverwort species. nih.govacs.org

Related Sesquiterpenoids from Lepidolaena hodgsoniae

The chemical investigation of Lepidolaena hodgsoniae has led to the isolation of several other sesquiterpenoids structurally related to this compound. A selection of these compounds is listed below.

The presence of these related compounds suggests a common biosynthetic pathway within Lepidolaena hodgsoniae that gives rise to this unique class of sesquiterpenoids.

This compound is a unique sesquiterpene that has garnered scientific interest primarily due to its distinct chemical structure and its origin from a specific liverwort species. Research into this compound has focused on its isolation and characterization from its natural source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1246880 Hodgsonox

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,3R,4R,6S,7R,9S)-9-ethenyl-7-methyl-10-methylidene-4-propan-2-yl-2,8-dioxatricyclo[4.4.0.01,3]decane

InChI

InChI=1S/C15H22O2/c1-6-13-9(4)15-12(10(5)16-13)7-11(8(2)3)14(15)17-15/h6,8,10-14H,1,4,7H2,2-3,5H3/t10-,11-,12+,13+,14-,15+/m1/s1

InChI Key

ZEPRHZPADLESTJ-YRKSKIDTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@]2(O3)C(=C)[C@@H](O1)C=C)C(C)C

Canonical SMILES

CC1C2CC(C3C2(O3)C(=C)C(O1)C=C)C(C)C

Synonyms

hodgsonox

Origin of Product

United States

Isolation and Origin Studies

Botanical Source and Habitat: Lepidolaena hodgsoniae from New Zealand Liverworts

Hodgsonox is a sesquiterpene that has been reported exclusively from the New Zealand liverwort Lepidolaena hodgsoniae. researchgate.netnih.govnih.govacs.org Liverworts are a class of bryophytes, which are phylogenetically positioned between algae and pteridophytes. researchgate.net The Marchantiophyta, the division that includes liverworts, are known to contain cellular oil bodies that produce a variety of terpenoids, aromatic compounds, and acetogenins. researchgate.netnih.gov Lepidolaena hodgsoniae is a specific species within this division. researchgate.netnih.govnih.govacs.org

Lepidolaena hodgsoniae is found in various locations across New Zealand, ranging from the Kermadec Islands in the north to Pitt Island in the Chatham Islands in the south. pensoft.net It inhabits a range of forest environments that are exposed to high light levels, including forest edges, riparian vegetation, successional forests, and floodplain scrub. pensoft.net It can be found in both highly disturbed remnants and original stands, such as coastal forests. pensoft.net The species is considered "Not Threatened" according to the New Zealand Threat Classification System. pensoft.net Lepidolaena hodgsoniae is often found in association with other bryophyte species in its habitat. nzflora.info

Isolation Methodologies from Plant Material

The isolation of this compound involves obtaining the compound from the plant material of Lepidolaena hodgsoniae. nih.govresearchgate.net Liverworts, in general, are a rich source of various bioactive compounds, including terpenoids. researchgate.netnih.govresearchgate.net The isolation process typically involves several steps to extract and purify the target compound from the complex mixture present in the plant tissue. nih.gov

Extraction Techniques

Extraction is the initial step in separating compounds from plant material. While specific details regarding the extraction of this compound from Lepidolaena hodgsoniae are not extensively detailed in the provided snippets, general techniques for extracting compounds from liverworts involve using organic solvents. nih.govresearchgate.net Lipophilic substances, often found in the oil bodies of liverworts, can be extracted using solvents like n-hexane or diethyl ether, sometimes with the aid of ultrasonic apparatus. researchgate.net Methanol can also be used to extract hydrophobic terpenoids. researchgate.net The choice of solvent and method can influence the types and yields of compounds extracted.

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are employed to purify this compound from other extracted compounds. researchgate.net Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. While the specific chromatographic methods used for this compound are not explicitly detailed, general purification strategies for phytochemicals from plant extracts often include various chromatographic techniques. chemmethod.com These can involve methods such as column chromatography, which separates compounds based on their polarity or size, and potentially more advanced techniques like High-Performance Liquid Chromatography (HPLC) for finer purification and analysis. nih.govchemmethod.com The purification process aims to obtain this compound in a relatively pure form for structural elucidation and further study.

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques

Spectroscopic techniques played a crucial role in piecing together the molecular architecture of Hodgsonox.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was fundamental to the structural elucidation of this compound wikipedia.orgfishersci.cauni.lunih.gov. Techniques such as COSY, HSQC, and HMBC experiments allowed for the correlation of protons to adjacent protons and protons to carbons, providing essential information about the compound's connectivity and partial structures wikipedia.orguni.luflybase.orgthegoodscentscompany.comthegoodscentscompany.com. Analysis of 2D NMR data for this compound (compound 1) and a synthetic epoxide derivative (compound 2) was key in establishing the gross structure wikipedia.orguni.luflybase.orgthegoodscentscompany.comthegoodscentscompany.com. These experiments helped in assigning the complex network of carbon and hydrogen atoms within the molecule, particularly in resolving the structure of the novel ring system and the positioning of the double bonds and the epoxide ring wikipedia.orguni.luflybase.orgthegoodscentscompany.com.

Mass spectrometry (MS) was also employed in the characterization of this compound thegoodscentscompany.com. While specific fragmentation data for this compound are not detailed in the provided information, mass spectrometry is a standard technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns chemeo.com. Electrospray ionization mass spectrometry (ESI-MS) is mentioned in the context of this compound isolation and characterization, indicating its use in confirming the molecular mass of the isolated compound thegoodscentscompany.com.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the vibrations of chemical bonds unipi.it. Although specific IR data for this compound are not provided in the search results, IR spectroscopy would typically be used in its characterization to confirm the presence of key functional groups such as C-H, C=C, and C-O bonds, consistent with its sesquiterpene epoxide and ether functionalities wikipedia.orguni.luflybase.orgthegoodscentscompany.com. This spectroscopic method complements NMR and MS data by providing supportive evidence for the proposed structure.

Stereochemical Assignment Approaches

Determining the three-dimensional arrangement of atoms, or stereochemistry, was an important aspect of characterizing this compound wikipedia.orgfishersci.ca. The absolute stereochemistry was determined by converting both β-caryophyllene and 9-epi-β-caryophyllene into the same known tricyclic compound wikipedia.org. Molecular modeling was also utilized, and the results from molecular modeling on the lowest energy conformations of β-caryophyllene and 9-epi-β-caryophyllene were consistent with experimental findings wikipedia.org. NOE (Nuclear Overhauser Effect) experiments, which provide information about the spatial proximity of protons, were also conducted on a synthetic diepoxide derivative (compound 2) and were consistent with the assigned stereochemistry of the parent diene flybase.org. An NOE observed between H-14 and H-2 further supported the relative stereochemistry depicted in the proposed structure flybase.org.

Structural Motifs and Unique Ring Systems

This compound possesses distinctive structural motifs and a unique ring system that sets it apart from many other sesquiterpenes wikipedia.orgfishersci.cauni.luflybase.orgthegoodscentscompany.comthegoodscentscompany.comnih.gov. It is described as representing a new class of sesquiterpene wikipedia.orgfishersci.cauni.luflybase.orgthegoodscentscompany.comthegoodscentscompany.com. A unique structural feature is the combination of a mono- and a 1,1-disubstituted double bond flanking the oxygenated carbon of the pyran ring wikipedia.orgfishersci.cauni.luflybase.orgthegoodscentscompany.com.

A central and defining structural feature of this compound is the presence of a cyclopenta[5,1-c]pyran ring system wikipedia.orgfishersci.cauni.luthegoodscentscompany.comnih.gov. This bicyclic system is fused to an oxirane (epoxide) ring in this compound wikipedia.orgfishersci.cauni.luflybase.orgthegoodscentscompany.comthegoodscentscompany.com. Several other sesquiterpenoids isolated from Lepidolaena hodgsoniae have been shown to possess the same substituted cyclopentapyran ring system as this compound uni.lu. The presence of this specific ring system is a key characteristic of this compound and related compounds found in this liverwort species uni.lu.

Oxirane Ring Fusion

This compound features an oxirane (epoxide) ring fused to a cyclopenta[5,1-c]pyran ring system. acs.orgnih.govresearchgate.net This fusion is a key characteristic of its novel structure. The presence and nature of the oxirane ring were confirmed through NMR analysis. acs.orgnih.gov Epoxide carbons typically exhibit characteristic chemical shifts in the 13C NMR spectrum, usually appearing in the region of 45-60 ppm, slightly upfield compared to other ether carbons due to ring strain. oregonstate.eduucla.edu 1H NMR signals for protons on epoxide carbons are typically found between 2-3.5 ppm. oregonstate.eduucla.edu While specific NMR data for the this compound oxirane ring carbons and protons are not detailed in the provided snippets, the general principles of epoxide NMR characterization were likely applied in its structural elucidation.

Doubly Allylic Ether Functionality

A unique structural feature of this compound is its doubly allylic ether functionality. researchgate.netnih.gov This refers to an oxygen atom connected to two allylic carbons (carbons adjacent to a double bond). The incorporation of [1-13C] labelled glucose and subsequent quantitative 13C NMR analysis in studies of this compound biosynthesis confirmed that its isoprene (B109036) units are derived from the methylerythritol phosphate (B84403) pathway, which is relevant to the formation of such functionalities. researchgate.netnih.gov NMR spectroscopy is a primary tool for characterizing ether linkages, with carbons singly bonded to oxygen typically appearing in the 13C NMR spectrum between 50-100 ppm. chemguide.co.uk Protons on carbons adjacent to an ether oxygen generally show signals in the 1H NMR spectrum between 3.5-5.5 ppm. oregonstate.edu The allylic nature of the carbons would also influence their chemical shifts and coupling patterns in the NMR spectra.

Terminal and 1,1-Disubstituted Double Bond Configurations

This compound possesses both a terminal double bond (a vinyl group) and a 1,1-disubstituted double bond. acs.orgresearchgate.net These double bonds are located adjacent to the oxygenated carbon of the pyran ring, contributing to the molecule's unique architecture. acs.orgresearchgate.net The configuration of double bonds is typically determined using NMR spectroscopy, particularly through analysis of coupling constants between vinylic protons. researchgate.netoxinst.comyoutube.com For terminal alkenes (vinyl groups), the two vinylic protons on the terminal carbon are non-equivalent and show characteristic coupling patterns. hmdb.camagritek.com For 1,1-disubstituted alkenes, there are typically no protons directly on one of the sp2 carbons, and the vinylic protons on the other sp2 carbon will show characteristic geminal coupling and potentially coupling to allylic protons. nih.gov The chemical shifts of vinylic carbons in 13C NMR spectra are typically in the range of 100-150 ppm. chemguide.co.uk The specific configurations (E or Z) of disubstituted double bonds are determined by the relative positions of higher-priority groups on each carbon of the double bond, as established by the Cahn-Ingold-Prelog priority rules, and are reflected in the coupling constants observed in 1H NMR. oxinst.comyoutube.com While detailed coupling constant data for this compound's double bonds are not provided in the search results, NMR analysis was instrumental in determining their presence and nature. acs.orgresearchgate.net

Biosynthetic Pathway Investigations

Precursor Incorporation Studies (e.g., [1-13C] Labelled Glucose)

Precursor incorporation studies using isotopically labeled substrates have been instrumental in determining the metabolic pathways active in the biosynthesis of Hodgsonox. Specifically, experiments involving the administration of [1-13C] labeled glucose to axenic cultures of Lepidolaena hodgsoniae have provided key insights. researchgate.netnih.govresearchgate.net

Quantitative 13C NMR spectroscopic analysis of this compound produced in the presence of [1-13C] labeled glucose demonstrated the pattern of isotopic enrichment within the molecule. researchgate.netnih.govresearchgate.net This analysis confirmed that the carbon atoms originating from glucose were incorporated into the isoprene (B109036) units of this compound in a manner consistent with a specific biosynthetic route. researchgate.netnih.govresearchgate.net

These studies are based on the principle that labeled atoms from a precursor molecule are incorporated into the product via specific enzymatic reactions, and the distribution of the label in the final product can be mapped using techniques like NMR spectroscopy. nih.govnih.gov The observed labeling pattern from [1-13C] glucose incorporation strongly supported the involvement of the MEP pathway as the sole source of the isoprene units that assemble to form the sesquiterpene skeleton of this compound. researchgate.netnih.govresearchgate.net

Delineation of Isoprenoid Pathway (Methyl Erythritol Phosphate (B84403) Pathway)

Isoprenoids, including sesquiterpenes like this compound, are synthesized from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants and other organisms utilize two distinct pathways for the biosynthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway (also known as the DXP pathway). nih.govcaister.commit.edumdpi.com

Studies on this compound biosynthesis in Lepidolaena hodgsoniae have definitively shown that its isoprene units are derived exclusively from the MEP pathway. researchgate.netnih.govresearchgate.net This is in contrast to many other sesquiterpenes, which are typically synthesized via the MVA pathway. caister.com The MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP). caister.commdpi.com A series of enzymatic steps then converts DXP into IPP and DMAPP. nih.govcaister.commdpi.com

The enzymes involved in the MEP pathway are generally encoded by nuclear genes but function within plastids in plants. caister.com The exclusive utilization of the MEP pathway for this compound biosynthesis in Lepidolaena hodgsoniae highlights a potentially unique metabolic feature of this liverwort species or this specific sesquiterpene within liverworts. acs.org

The key intermediates and enzymes of the MEP pathway are summarized below:

IntermediateEnzymeEC Number
Pyruvate + Glyceraldehyde 3-phosphate1-deoxy-D-xylulose 5-phosphate synthase (DXS)EC 4.1.3.37
1-deoxy-D-xylulose 5-phosphate1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)EC 1.1.1.267
2-C-methyl-D-erythritol 4-phosphate4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol synthase (CMS)EC 2.7.7.60
4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)EC 2.7.1.148
4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MCS)EC 4.6.1.12
2C-methyl-D-erythritol 2,4-cyclodiphosphate(E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS)EC 1.17.4.3
(E)-4-hydroxy-3-methylbut-2-enyl diphosphate4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR)EC 1.17.1.2
Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)Isopentenyl-pyrophosphate delta isomerase (IDI) (interconverts IPP and DMAPP)EC 5.3.3.2

Note: This table is intended to be interactive and sortable.

The findings from precursor incorporation studies, particularly with [1-13C] glucose, provided strong evidence that the carbon skeleton of this compound is assembled from IPP and DMAPP generated solely through the MEP pathway in Lepidolaena hodgsoniae. researchgate.netnih.govresearchgate.net

Chemo-Enzymatic Mechanistic Hypotheses

While the MEP pathway provides the fundamental isoprene building blocks (IPP and DMAPP), the specific enzymatic reactions that lead to the unique cyclopenta[5,1-c]pyran ring system and epoxide functionality of this compound are complex and likely involve a series of cyclization, rearrangement, and oxidation steps. The term "chemo-enzymatic" in this context refers to the potential involvement of both enzyme-catalyzed reactions and possibly non-enzymatic chemical transformations in the complete biosynthetic route from IPP and DMAPP to this compound. nih.govmdpi.comrsc.orgfrontiersin.orgnih.gov

Sesquiterpene biosynthesis typically involves the enzymatic cyclization of farnesyl diphosphate (FPP), a 15-carbon isoprenoid formed by the head-to-tail condensation of IPP and DMAPP. Different sesquiterpene synthases catalyze the cyclization of FPP to produce a vast array of sesquiterpene skeletons. nih.gov The unique structure of this compound suggests the action of specific sesquiterpene synthases and downstream enzymes with novel activities.

Based on the structure of this compound, hypothetical chemo-enzymatic steps could involve:

Formation of FPP from IPP and DMAPP via a prenyltransferase.

Enzymatic cyclization of FPP catalyzed by a this compound-specific sesquiterpene synthase to form a precursor molecule with the foundational carbon skeleton.

Subsequent enzymatic modifications, potentially including oxidation (leading to the epoxide ring) and rearrangements, to form the characteristic cyclopenta[5,1-c]pyran system and the specific double bond positions.

The formation of the doubly allylic ether linkage within the tetrahydropyran (B127337) ring is a particularly unique feature researchgate.netacs.org and likely involves specific enzymatic or potentially even non-enzymatic steps under cellular conditions.

Detailed mechanistic studies, including the identification and characterization of the specific enzymes involved (e.g., sesquiterpene synthases, oxidases, cyclases), are required to fully delineate the chemo-enzymatic pathway to this compound. While the synthetic efforts towards the this compound skeleton have explored chemical strategies to construct its unique features acs.orgumontreal.ca, the in vivo biosynthesis is governed by enzymatic catalysis. Further research employing techniques such as enzyme assays, gene sequencing to identify candidate biosynthetic genes, and potentially in vitro reconstitution of the pathway are necessary to fully understand the intricate steps involved in the formation of this structurally distinct sesquiterpene.

Chemical Synthesis Strategies

Total Synthesis Approaches

Approaches towards the total synthesis of Hodgsonox have explored different strategies to construct its core tricyclic system and incorporate the necessary functionalities with control over stereochemistry. collectionscanada.gc.caumontreal.ca

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves identifying key bonds that can be strategically broken to arrive at simpler, readily available starting materials. Given the fused ring system and the presence of the oxirane and pyran rings, potential disconnections might target the bonds forming these rings or the connections between the isoprene (B109036) units. One approach envisioned involved enzymatic kinetic dynamic resolution of a substituted δ-butyrolactone to set the stereochemistry of two chiral centers early in the synthesis. collectionscanada.gc.caumontreal.ca Another strategy involved forming the five-membered ring via metathesis. umontreal.ca The construction of the 3-methylene-2-vinyltetrahydropyran system, a unique feature of this compound, has been a key focus, involving the creation of an α-substituted acrolein intermediate, vinyl group addition, and subsequent cyclization. researchgate.net

Stereoselective and Enantioselective Methodologies (e.g., (+)- and (-)-Hodgsonox)

The synthesis of this compound requires precise control over stereochemistry to access specific enantiomers, such as the naturally occurring (+) or its (-) counterpart. Enantioselective pathways have been explored, including enzymatic kinetic dynamic resolution, which has been shown to yield a key substrate with high enantiomeric excess (92% ee). collectionscanada.gc.ca Diastereoselective methodologies, such as diastereoselective aldolization (95% de) or alkylation (> 85% de), have also been employed to establish relative stereochemistry. collectionscanada.gc.ca Stereocontrolled strategies merging a 3-methylenetetrahydropyran (3-MeTHP) motif with azaheterocyclic scaffolds have been investigated, leading to regioselective and stereocontrolled synthesis of fused systems. rsc.org

Advanced Reaction Methodologies

Several advanced reaction methodologies have been explored or are relevant to the synthesis of complex molecules like this compound.

Metal-catalyzed methylenation reactions are valuable tools for introducing a terminal methylene (B1212753) group (C=CH₂) into a molecule, often from carbonyl compounds. organic-chemistry.org This transformation is relevant for constructing the 3-methylenetetrahydropyran motif present in this compound. rsc.org Studies towards the synthesis of this compound have involved the formation of the five-membered ring through a methylenation-ring sequence. acs.org The development of one-pot processes combining methylenation and other reactions, such as Heck coupling, has also been explored using transition metal catalysis. umontreal.cascholaris.ca

Heck coupling reactions, typically catalyzed by palladium, form new carbon-carbon bonds between aryl or vinyl halides and alkenes. organic-chemistry.orgliverpool.ac.ukslideshare.net While not explicitly detailed as a key step in the provided search results for this compound total synthesis, Heck coupling is a powerful method for constructing substituted alkene systems and could potentially be applied in the synthesis of this compound or its fragments, particularly in forming the diallylic ether functionality or other carbon-carbon bonds within the structure. organic-chemistry.orgliverpool.ac.ukslideshare.net The development of tandem processes involving methylenation followed by Heck coupling has been reported. umontreal.cascholaris.ca

Cyclization Strategies for Pyran Ring Formation

The formation of the pyran ring is a key step in the synthesis of this compound and related structures. Various cyclization strategies have been explored in organic chemistry to construct 2H-pyrans, the core system found in this compound, although specific details directly applied to the total synthesis of this compound are less commonly reported in the readily available literature. General methods for 2H-pyran synthesis often involve the oxa-6π-electrocyclization of dienones, known as the 1-oxatriene pathway. mdpi.com This approach requires careful design of the precursor to favor the desired cyclic product over the open-chain isomer. mdpi.com

Other strategies for pyran ring formation include palladium-catalyzed tandem Stille-oxa-electrocyclization reactions between vinyl stannanes and vinyl iodides, which have been utilized in the synthesis of bicyclic 2H-pyrans. mdpi.com Base-mediated cascade cyclization reactions of unsaturated pyrazolones and haloalcohols have also been developed to generate spiro-pyrazolone-tetrahydrofurans/pyrans. rsc.org Additionally, base-mediated annulation of bis-allenoates followed by auto-oxidation in air has been shown to yield fused-pyran derivatives. rsc.org While these methods demonstrate the diversity of approaches to pyran ring construction, their direct application in published this compound total synthesis efforts is not explicitly detailed in the provided search results.

Partial Synthesis and Analog Design

Given the complexity of this compound, research has also focused on the partial synthesis of key structural units and the design of analogues to explore the relationship between structure and activity.

Synthesis of Core Structural Units (e.g., 3-Methylene-2-vinyltetrahydropyran System)

A significant effort has been directed towards the synthesis of the 3-methylene-2-vinyltetrahydropyran system, which is described as a unique hallmark of this compound. acs.orgfigshare.comnih.gov The synthesis of simple compounds containing this system has been reported. acs.orgfigshare.comnih.gov Key steps in this process involve the creation of an acrolein substituted at the α-position with a three-carbon chain bearing a terminal electrophilic site, followed by the addition of a vinyl group and subsequent cyclization. acs.orgfigshare.comnih.gov This synthetic protocol has successfully yielded the basic 3-methylene-2-vinyl tetrahydropyran (B127337) unit. acs.org

Synthesis of Epoxide Derivatives for Structural Verification

The structure of this compound was elucidated based on 2D NMR analysis of the isolated natural product and a synthetic epoxide derivative. researchgate.netacs.orgresearchgate.net This indicates that the synthesis of epoxide derivatives played a crucial role in confirming the proposed structure of this compound. While the specific details of the synthesis of this particular epoxide derivative are not extensively described in the provided snippets, the general approach to synthesizing epoxide derivatives for structural verification often involves targeted epoxidation reactions on a precursor molecule with the desired carbon skeleton and functional groups. nih.gov The synthesis and characterization of such derivatives provide valuable spectroscopic data for comparison with the natural product.

Biological Activity Research and Mechanistic Insights Pre Clinical Focus

Insecticidal Activity Studies

Hodgsonox has been investigated for its effects against insects, with a primary focus on its larvicidal properties. researchgate.netacs.org

Target Organisms (e.g., Lucilia cuprina larvae) and Bioassay Models

Research has shown that this compound is toxic to the larvae of the Australian green blowfly, Lucilia cuprina. researchgate.netacs.org This organism is a significant myiasis-causing parasite in the Australian sheep industry. nih.gov

Bioassays are utilized to assess the activity of compounds against L. cuprina larvae. One such method involves a modified serum-based bioassay where newly hatched larvae are exposed to varying concentrations of the test compound for a specified period, typically 24 hours. researchgate.net Larval instar mortality and physical appearance are recorded following exposure. researchgate.net Another in vitro method for evaluating larvicidal action against L. cuprina involves determining the LC50 value, which represents the concentration lethal to 50% of the tested larvae. nih.gov The Australian method developed by Roxburgh & Shanahan (1973) has been adopted as a reliable in vitro method for mortality counts and potency evaluations, with statistical analysis establishing the superiority of the LC50 value for this purpose. nih.gov

In studies, this compound demonstrated toxicity to Lucilia cuprina larvae with an LC50 value of 0.27 mg/mL. researchgate.netacs.orgclockss.org For comparison, the standard insecticide diazinon (B1670403) showed a significantly lower LC50 of 0.0016 mg/mL in the same assay. researchgate.netacs.org This indicates that while this compound possesses insecticidal activity, its potency is not comparable to existing commercial agents like diazinon. acs.org

Here is a summary of the insecticidal activity data against Lucilia cuprina larvae:

CompoundOrganismBioassay TypeLC50 (mg/mL)
This compoundLucilia cuprinaSerum-based/in vitro0.27
DiazinonLucilia cuprinaSerum-based/in vitro0.0016

Structure-Activity Relationship (SAR) Investigations of Insecticidal Properties (e.g., role of double bond epoxidation)

Structure-Activity Relationship (SAR) investigations aim to understand how modifications to a compound's chemical structure affect its biological activity. nih.govdiva-portal.org In the context of this compound, SAR studies have involved the examination of synthetic derivatives to probe the importance of specific structural features for its insecticidal properties. researchgate.netacs.org

One area of investigation has focused on the role of the double bond epoxidation. This compound itself contains an oxirane ring fused to the cyclopenta[5,1-c]pyran system. researchgate.netacs.org The original isolation study mentioned the synthesis of an epoxide derivative (compound 2) based on this compound for structural elucidation purposes using 2D NMR analysis. researchgate.netacs.org While the initial report primarily focused on the structural determination of this compound and its synthetic epoxide derivative, ongoing studies on derivatives and analogues were anticipated to potentially yield compounds with improved insecticidal activity. acs.org The presence and position of the epoxide ring, as well as the flanking double bonds, are structural features that would be central to SAR investigations aimed at understanding their contribution to the observed toxicity against insect larvae. Epoxidation, the addition of an oxygen atom to an alkene to form an epoxide, is a common chemical transformation that can influence a molecule's reactivity and biological interactions. libretexts.orglibretexts.orgchemistrytalk.orgresearchgate.net The stereochemistry of the epoxidation can also play a role in the resulting biological activity. libretexts.orgchemistrytalk.orgwikipedia.org

Other Investigated Biological Activities (e.g., in vitro antioxidant studies)

Beyond its insecticidal effects, liverworts, the source of this compound, are known to produce a variety of compounds with diverse biological activities, including antioxidant properties. clockss.orgresearchgate.netdntb.gov.ua While the primary research on this compound has centered on its insecticidal activity, the broader investigation of liverwort constituents suggests the potential for other bioactivities. clockss.orgresearchgate.net

In vitro antioxidant studies are commonly employed to evaluate the ability of compounds or extracts to neutralize free radicals and reduce oxidative stress. woodj.orgnih.govresearchgate.netsphinxsai.commedwinpublishers.com These studies often utilize assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)], FRAP (ferric reducing antioxidant potential), and methods assessing reducing power and hydroxyl radical scavenging capacity. woodj.orgnih.govresearchgate.netmedwinpublishers.com Although the provided search results confirm that liverworts contain compounds with antioxidant activity and describe in vitro antioxidant methodologies, there is no specific information in the provided context detailing in vitro antioxidant studies conducted specifically on this compound.

Mechanistic Hypotheses of Biological Action (pre-clinical)

The precise mechanism by which this compound exerts its insecticidal effect on Lucilia cuprina larvae at the pre-clinical level is not explicitly detailed in the provided search results. However, the unique structural features of this compound, particularly the cyclopenta[5,1-c]pyran ring system fused to an oxirane ring and the flanking double bonds, suggest potential avenues for mechanistic investigation. researchgate.netacs.org

Natural products with insecticidal activity can act through various mechanisms, including disruption of the nervous system, interference with growth and development, or damage to cellular structures. Sesquiterpenes, as a class of compounds, have been shown to possess potent allelochemical properties against insects. researchgate.net

Given the presence of the epoxide ring in this compound, one potential mechanistic hypothesis could involve the interaction of this reactive functional group with biological molecules within the insect larvae. Epoxides are known to undergo ring-opening reactions with nucleophiles, which could lead to covalent modification of proteins, enzymes, or other critical biomolecules essential for larval survival and development. libretexts.orgchemistrytalk.org The unique arrangement of the double bonds relative to the oxygenated carbon in the pyran ring may also play a role in the compound's interaction with biological targets or its metabolic fate within the organism. researchgate.netacs.org

Further pre-clinical research, potentially involving biochemical assays, target binding studies, and analysis of cellular effects in Lucilia cuprina larvae, would be necessary to elucidate the specific molecular mechanism of this compound's insecticidal action.

Chemical Ecology and Ecological Role

Role in Liverwort Defense Mechanisms within its Natural Environment

Within its natural habitat, Lepidolaena hodgsoniae utilizes Hodgsonox as a chemical defense agent. Research has demonstrated that this compound exhibits insecticidal activity. Specifically, it has been shown to be toxic to the larvae of the blowfly Lucilia cuprina. researchgate.net The observed toxicity suggests that this compound functions to deter or directly harm potential insect herbivores, thereby protecting the liverwort from predation researchgate.net.

The insecticidal property of this compound aligns with the broader understanding of sesquiterpenes as potent allelochemicals in the plant kingdom, serving to defend organisms against insect herbivory researchgate.net. The presence of this compound in Lepidolaena hodgsoniae underscores the reliance of liverworts on chemical defenses in the absence of more complex physical barriers mdpi.com.

Detailed research findings on the insecticidal activity of this compound are summarized in the table below:

CompoundSource LiverwortTarget OrganismActivityLC50 Value (mg/mL)
This compoundLepidolaena hodgsoniaeLucilia cuprina larvaeInsecticidal Toxicity0.27

Comparative Analysis with Other Bryophyte Metabolites

Bryophytes produce a wide variety of secondary metabolites with diverse ecological functions, including defense. While this compound is a sesquiterpene, other classes of compounds also contribute to the defensive arsenal (B13267) of liverworts. Prominent among these are the bis(bibenzyls), such as marchantin and riccardin, which are found in various liverwort species. nih.govpreprints.org

Unlike the insecticidal activity demonstrated by this compound, bis(bibenzyls) like marchantin and riccardin are known for their antifungal and antibacterial properties nih.govpreprints.org. For example, Marchantin A has been identified in liverworts such as Radula perrottetii and Wiesnerella denudata, while Riccardin C has been reported in Plagiochila and Reboulia hemisphaerica. nih.govnih.govwikipedia.org

The presence of different classes of defensive compounds like sesquiterpenes (e.g., this compound) and bis(bibenzyls) (e.g., marchantin and riccardin) in liverworts highlights the chemical diversity within this group of plants. This diversity allows liverworts to employ a multi-faceted defense strategy against a range of potential threats, including herbivores and microbial pathogens mdpi.comresearchgate.netmdpi.com. The specific profile of secondary metabolites can vary between different liverwort species, contributing to their unique ecological interactions and chemotaxonomic classification preprints.orgresearchgate.net. Liverworts store these lipophilic secondary metabolites in specialized intracellular organelles called oil bodies, which are characteristic of this plant group mdpi.compreprints.org.

A comparative overview of some bryophyte metabolites and their reported activities is presented below:

CompoundClass of CompoundSource OrganismsReported ActivitiesPubChem CID
This compoundSesquiterpeneLepidolaena hodgsoniaeInsecticidalNot available¹
Marchantin ABis(bibenzyl)Radula perrottetii, Wiesnerella denudata, Marchantia polymorphaAntifungal, Antibacterial, Myorelaxant, Antioxidant, Cytotoxic preprints.org442710
Riccardin CBis(bibenzyl)Plagiochila, Reboulia hemisphaerica, Mastigophora diclados, Plagiochasma intermediumAntifungal, Antibacterial nih.govpreprints.org10070992
Marchantin CBis(bibenzyl)Not specified in search resultsNot specified in search results5319272
Perrottetin EBis(bibenzyl)Pellia epiphylla, Radula perrottetiiNot specified in search results10646095

¹ A specific PubChem CID for the sesquiterpene this compound as described in the provided search results was not found.

Future Directions and Research Perspectives

Unexplored Biosynthetic Avenues and Enzymatic Characterization

Studies have indicated that the isoprene (B109036) units forming Hodgsonox are derived exclusively from the methylerythritol phosphate (B84403) (MEP) pathway in Lepidolaena hodgsoniae researchgate.netcaister.com. This finding provides a foundational understanding of its biosynthesis. However, the specific enzymatic steps and the enzymes involved in the cyclization and epoxidation reactions that lead to the unique cyclopenta[5,1-c]pyran-oxirane core of this compound remain largely unexplored. Detailed enzymatic characterization is needed to identify the specific synthases and oxygenases responsible for these transformations. Understanding the genes encoding these enzymes could open avenues for metabolic engineering of the liverwort or heterologous expression in other organisms to enhance this compound production rsdjournal.org. Further research could focus on isolating and characterizing these enzymes, elucidating their reaction mechanisms, and studying their regulation within the liverwort caister.com.

Development of Novel and Efficient Synthetic Methodologies

The complex and unique structure of this compound presents a considerable challenge for chemical synthesis researchgate.netdntb.gov.ua. While some synthetic studies have explored the creation of the 3-methylene-2-vinyltetrahydropyran system, a key feature of this compound, the total synthesis of the natural product remains an active area of investigation researchgate.netdntb.gov.uaacs.org. Future research is focused on developing novel and more efficient synthetic methodologies to access this compound and its analogs epfl.chanu.edu.au. This includes exploring new cascade reactions, stereoselective transformations, and the use of innovative reagents or catalysts to assemble the intricate ring system and incorporate the epoxide functionality with high precision mdpi.comresearchgate.net. The development of divergent synthetic routes could also enable the preparation of various this compound derivatives for biological evaluation researchgate.net.

Advanced Biological Probing for Molecular Targets (excluding human trials)

This compound has demonstrated insecticidal activity researchgate.netrsdjournal.orgclockss.org. Future research aims to identify the specific molecular targets responsible for this activity and explore other potential biological interactions at a fundamental level, excluding studies involving human subjects humanspecificresearch.orgclinicaltrials.govfda.gov. This could involve advanced biological probing techniques such as protein binding assays, cell-based reporter assays, and phenotypic screening in relevant model organisms (excluding humans) to understand how this compound interacts with biological systems nih.govarxiv.org. Identifying the precise molecular targets will provide insights into its mechanism of action and could potentially reveal other biological activities or lead to the development of new bio-based control agents rsdjournal.org.

Chemo-enzymatic Approaches for Sustainable Production and Derivative Generation

Combining chemical and enzymatic methods offers a promising strategy for the sustainable production of this compound and the generation of novel derivatives mdpi.comrsc.orgrsc.orgfrontiersin.orgnih.gov. Chemo-enzymatic synthesis can leverage the specificity and efficiency of enzymes for particular steps, potentially reducing the need for harsh chemicals and conditions often required in purely chemical synthesis mdpi.comrsc.org. Future research in this area could focus on identifying or engineering enzymes capable of catalyzing key transformations in the this compound biosynthetic pathway or for modifying the this compound structure to create new analogs with potentially altered or improved properties acs.orgrsc.orgfrontiersin.org. This approach aligns with the principles of green chemistry and could provide a more environmentally friendly and potentially cost-effective route to access this compound and its derivatives compared to traditional extraction from the liverwort, which can be challenging due to small quantities obtained researchgate.netrsdjournal.org.

Q & A

Q. What methodologies are recommended for conducting a comprehensive literature review on Hodgsonox?

Begin with systematic searches on academic databases (e.g., PubMed, Web of Science) using controlled vocabulary (e.g., MeSH terms for this compound). Employ Boolean operators to refine results (e.g., "this compound AND synthesis"). Use citation tracking tools like Google Scholar to identify seminal papers . Validate sources by prioritizing peer-reviewed journals and avoiding non-academic platforms like BenchChem . Document search strategies using PRISMA flow diagrams to ensure reproducibility .

How can researchers formulate hypothesis-driven questions about this compound's mechanism of action?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in existing literature. For example:

"Does this compound inhibit [specific enzyme] in vitro, and does this correlate with observed anti-inflammatory effects in murine models?" Ground hypotheses in prior studies, such as structural analogs or pathways implicated in this compound's bioactivity .

Q. What are best practices for designing preliminary experiments on this compound's physicochemical properties?

Use tiered testing:

  • Tier 1: Determine solubility, stability, and purity via HPLC/UV-Vis .
  • Tier 2: Conduct dose-response assays to establish IC50 values for target interactions . Include negative controls (e.g., solvent-only groups) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's reported efficacy across studies?

Perform meta-analysis using tools like RevMan to quantify heterogeneity. Stratify data by variables such as:

VariableExample ValuesImpact on Efficacy
Dosage10 mg/kg vs. 50 mg/kgNon-linear response
Model SystemIn vitro (cell lines) vs. in vivo (rats)Metabolic differences
Critically assess methodologies (e.g., assay sensitivity) and publication bias .

Q. What advanced techniques validate this compound's target engagement in complex biological systems?

Combine orthogonal approaches:

  • Biophysical: Surface plasmon resonance (SPR) for binding kinetics.
  • Cellular: CRISPR knockouts to confirm target dependency .
  • In silico: Molecular docking simulations to predict binding affinities . Discrepancies between methods should prompt re-evaluation of experimental conditions (e.g., buffer pH, cofactors) .

Q. How can researchers optimize assay conditions for high-throughput screening of this compound derivatives?

Implement factorial design experiments (e.g., 2^3 designs) to test variables:

  • Factor A: Incubation time (1h vs. 24h).
  • Factor B: Temperature (25°C vs. 37°C).
  • Factor C: Solvent (DMSO vs. PBS). Use ANOVA to identify significant interactions and optimize Z'-factors for robustness .

Methodological Frameworks

Q. What frameworks guide ethical data collection in this compound research involving human biospecimens?

Adhere to IRB protocols with:

  • Informed Consent: Explicit disclosure of secondary data use .
  • Data Anonymization: Replace identifiers with codes stored separately from experimental data .
  • Biospecimen Tracking: Use LIMS systems to document chain-of-custody .

Q. How should conflicting results in this compound's pharmacokinetic studies be resolved?

Conduct a sensitivity analysis:

  • Parameter Variability: Assess Cmax/Tmax differences across species using allometric scaling.
  • Analytical Methods: Compare LC-MS vs. ELISA detection limits . Publish raw datasets in repositories like Figshare to enable independent verification .

Tables for Methodological Reference

Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Low assay reproducibilityPre-validate protocols with reference compounds
Inadequate statistical powerUse G*Power to calculate sample sizes a priori
Cross-contaminationImplement routine equipment blanks

Table 2: Key Frameworks for Research Design

FrameworkApplication to this compound ResearchExample Use Case
PICODefining clinical research questions"In [Population], does [this compound] improve [Outcome] vs. [Comparator]?"
FINEREvaluating hypothesis feasibilityEnsuring novel target exploration is ethically viable

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.